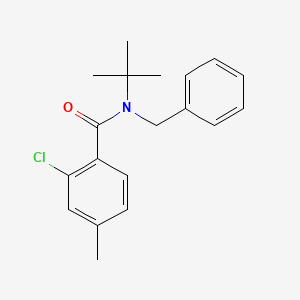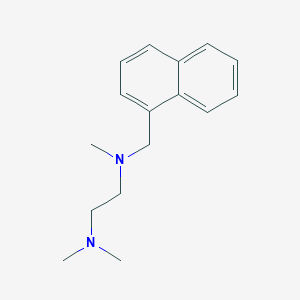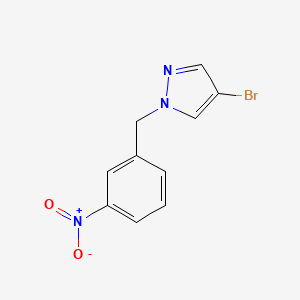
N-1,3-benzodioxol-5-yl-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2,4-dimethylbenzamide, commonly known as DMBA, is a synthetic organic compound that has gained significant attention in the field of scientific research due to its potential biological applications. DMBA is a benzamide derivative that is structurally similar to other benzamide compounds such as sulpiride and metoclopramide.
Wirkmechanismus
The mechanism of action of DMBA is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMBA has also been shown to bind to the dopamine D2 receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DMBA has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DMBA has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMBA is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. Additionally, DMBA has been shown to exhibit potent biological activity at relatively low concentrations. However, one limitation of DMBA is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on DMBA. One area of interest is the development of novel DMBA derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of DMBA and to identify its molecular targets in the body. Finally, the potential use of DMBA in combination with other drugs or therapies for the treatment of various diseases and disorders should be explored.
Synthesemethoden
DMBA can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with phosgene followed by the reaction of the resulting intermediate with 1,3-benzodioxole. The final product is obtained through the reaction of the intermediate with ammonia.
Wissenschaftliche Forschungsanwendungen
DMBA has been extensively studied for its potential use in the treatment of various diseases and disorders. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-3-5-13(11(2)7-10)16(18)17-12-4-6-14-15(8-12)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDYANSFEKCZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)


![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)



![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)

![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)


![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)